Product packaging for Carbocysteine(Cat. No.:CAS No. 186537-58-6)

Carbocysteine

Cat. No.: B1143228
CAS No.: 186537-58-6
M. Wt: 179.19
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocysteine (S-Carboxymethyl-L-cysteine, CAS 638-23-3) is a well-known mucolytic agent extensively used in respiratory disease research, particularly for chronic obstructive pulmonary disease (COPD) . Its primary mechanism of action involves breaking the disulfide bonds that cross-link glycoprotein chains in mucus, which effectively reduces its viscosity and elasticity, facilitating clearance from the respiratory tract . Beyond its classic mucolytic activity, research has revealed that this compound possesses significant antioxidant and anti-inflammatory properties, which are considered crucial for its therapeutic efficacy in managing chronic inflammatory diseases . It modulates mucin composition by enhancing the production of less viscous sialomucins and reducing the production of thicker fucomucins, thereby helping to restore the normal function of the mucociliary apparatus . From a pharmacological perspective, this compound is rapidly absorbed following oral administration, achieves peak serum concentrations within 1 to 1.7 hours, and has a plasma half-life of approximately 1.33 hours . It penetrates well into the lungs and bronchial secretions, and about 30-60% of an orally administered dose is excreted unchanged in the urine . Metabolic pathways include acetylation, decarboxylation, and sulfoxidation, with variability due to genetic polymorphisms in sulfoxidation capacity . Due to its multifaceted mechanism, which also includes suppressing inflammatory pathways like NF-κB, this compound serves as a valuable compound for researching oxidative stress and mucus hypersecretion in respiratory models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4S B1143228 Carbocysteine CAS No. 186537-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29433-95-2
Record name L-Cysteine, S-(carboxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29433-95-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110060
Record name S-(Carboxymethyl)-L-cysteine
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6g/L
Record name Carbocisteine
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CAS No.

638-23-3
Record name Carbocysteine
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URL https://commonchemistry.cas.org/detail?cas_rn=638-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbocysteine [USAN:INN:BAN]
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Record name Carbocisteine
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Record name S-(Carboxymethyl)-L-cysteine
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Record name Carbocisteine
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Record name CARBOCYSTEINE
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Melting Point

185-187
Record name Carbocisteine
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Pharmacodynamics and Molecular Mechanisms of Action of Carbocysteine

Cellular and Subcellular Interactions of Carbocysteine (B602091)

This compound's interactions at the cellular and subcellular levels are fundamental to its clinical efficacy. It directly influences the production of mucus components, enhances the mechanical clearance of mucus, and interacts with the epithelial lining of the airways.

A key mechanism of this compound is its ability to modulate the expression and synthesis of mucins, the primary glycoproteins in mucus that determine its viscoelastic properties.

This compound plays a crucial role in restoring the balance between sialomucins and fucomucins. drugbank.comnih.gov In pathological respiratory conditions, there is often an overproduction of fucomucins, leading to highly viscous and adhesive mucus. drugbank.com this compound redresses this imbalance by increasing the synthesis of sialomucins, which have a lower viscosity due to the negative charge of sialic acid residues. This is likely achieved through the intracellular stimulation of the enzyme sialyl transferase. drugbank.comnih.gov

Clinical and preclinical studies have demonstrated this effect. In a six-month trial with COPD patients, this compound therapy led to a 35% increase in sputum sialomucins and a 28% decrease in fucomucins. Similarly, in animal models, this compound treatment has been shown to increase sialyl transferase activity. This restoration of the physiological sialomucin-to-fucomucin ratio is a critical factor in reducing mucus viscosity.

Study TypeSubjectInterventionOutcomePercentage Change
Clinical TrialCOPD PatientsThis compound Therapy (6 months)Increase in Sputum Sialomucins+35%
Clinical TrialCOPD PatientsThis compound Therapy (6 months)Decrease in Sputum Fucomucins-28%

This compound also influences the gene expression of mucins, particularly MUC5AC, a major gel-forming mucin. mdpi.com In inflammatory airway conditions, the expression of MUC5AC is often upregulated. This compound has been shown to counteract this increase. mdpi.com For instance, in mouse models of COPD, high-dose this compound significantly attenuated the gene expression of Muc5b and decreased Muc5ac gene expression levels. nih.gov It also reduced the overexpression of both Muc5b and Muc5ac proteins. nih.govresearchgate.net This suggests that this compound can modulate the transcription of mucin genes, contributing to its mucoregulatory effects. nih.gov

ModelInterventionEffect on Mucin Gene Expression
COPD Mouse ModelHigh-Dose this compoundSignificantly attenuated Muc5b gene expression
COPD Mouse ModelHigh-Dose this compoundDecreased Muc5ac gene expression levels

Beyond its effects on mucus composition, this compound enhances mucociliary clearance by directly impacting ciliary function. mdpi.comnih.gov

Research has shown that this compound can increase both the ciliary beat frequency (CBF) and the ciliary bend angle (CBA), which is an indicator of ciliary beat amplitude. researchgate.netnih.govresearchgate.net In one study on mouse airway ciliary cells, this compound increased the CBA by 30% and the CBF by 10%. researchgate.netnih.gov This effect is mediated by two distinct signaling pathways: an elevation in intracellular pH (pHi pathway) and a decrease in intracellular chloride concentration ([Cl-]i; the Cl- pathway). researchgate.netnih.gov The Cl- pathway, in particular, was found to increase the CBA by 20%. nih.gov In human nasal epithelial cells, this compound increased the ciliary beat distance (an index of amplitude) by 30%, an effect also linked to a decrease in intracellular Cl- concentration. nih.govcornell.edu

Cell TypeParameterEffect of this compoundPercentage Increase
Mouse Airway Ciliary CellsCiliary Bend Angle (CBA)Increase30% researchgate.netnih.gov
Mouse Airway Ciliary CellsCiliary Beat Frequency (CBF)Increase10% researchgate.netnih.gov
Human Nasal Epithelial CellsCiliary Beat Distance (CBD)Increase30% nih.govcornell.edu

Furthermore, this compound can modulate the inflammatory response of airway epithelial cells to viral infections. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and -8, in human tracheal epithelial cells infected with rhinovirus. ersnet.org It may also inhibit influenza A virus infection by reducing the expression of its receptor on human airway epithelial cells and by increasing the pH in endosomes. physiology.org Additionally, this compound has been shown to suppress inflammatory signaling pathways, such as NF-κB and ERK1/2 MAPK, in human alveolar epithelial cells. drugbank.comeuropeanreview.org

Interaction with Airway Epithelial Cells

Role in Epithelial Barrier Function

The airway epithelium serves as a critical barrier against inhaled noxious substances and pathogens. researchgate.netrug.nl Disruption of this barrier is a key pathological feature in chronic airway diseases. rug.nl Cigarette smoke, a major risk factor for chronic obstructive pulmonary disease (COPD), is known to induce aberrant airway epithelial structure and impair barrier function, partly by disrupting the tight junctions that regulate permeability. rug.nlresearchgate.net Studies on human bronchial epithelial cells (16HBE) and primary bronchial epithelial cells (PBECs) have shown that cigarette smoke extract (CSE) can rapidly and significantly impair epithelial barrier integrity. rug.nl This effect is linked to the disruption of cell-cell contacts. rug.nl Research suggests that this compound plays a role in counteracting this damage, thereby helping to preserve the protective function of the epithelial barrier. researchgate.net

Reduction of Goblet Cell Hyperplasia

A hallmark of chronic respiratory diseases is the overproduction of mucus, which is often associated with an increase in the number of mucus-producing goblet cells, a condition known as goblet cell hyperplasia. vinmec.comflamingopharma.co.ukfdaghana.gov.gh Studies in humans have demonstrated that this compound can reduce goblet cell hyperplasia, which is a key mechanism in its management of disorders characterized by abnormal mucus. flamingopharma.co.ukfdaghana.gov.gh

Animal models provide further evidence for this action. In mice sensitized and challenged with allergens, treatment with S-carboxymethylcysteine (S-CMC), the active component of this compound, was effective in reducing goblet cell hyperplasia observed 72 hours after the allergen challenge. ersnet.org This reduction in goblet cells may contribute to the normalization of airway hyperresponsiveness. ersnet.org Furthermore, human neutrophil elastase (HNE) is known to induce the expression of the mucin gene MUC5AC and promote goblet cell hyperplasia. nih.gov this compound has been shown to reduce the HNE-induced expression of MUC5AC, suggesting a mechanism for its effect on reducing mucus secretion and goblet cell proliferation. nih.gov

Model/Study TypeKey FindingsReference
Human StudiesDemonstrated that this compound reduces goblet cell hyperplasia. flamingopharma.co.ukfdaghana.gov.gh
Allergen-Challenged MiceS-carboxymethylcysteine treatment reduced goblet cell hyperplasia 72 hours post-challenge. ersnet.org
In Vitro (Pulmonary Epithelial Cells)Reduces human neutrophil elastase (HNE)-induced mRNA expression and protein secretion of MUC5AC, a major mucin produced by goblet cells. nih.gov

Anti-inflammatory Pathways and Immunomodulatory Effects

This compound possesses significant anti-inflammatory and immunomodulatory properties that are mediated through its interaction with critical intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) protein complex is a pivotal regulator of immune and inflammatory responses. medchemexpress.com It controls the transcription of numerous genes involved in inflammation, including those for cytokines and chemokines. nih.gov Dysregulation of the NF-κB pathway is linked to many inflammatory diseases. medchemexpress.com this compound has been shown to modulate this pathway, which is a key component of its anti-inflammatory action. nih.govnih.govmdpi.com Its ability to negatively regulate NF-κB may contribute to its efficacy in reducing airway inflammation and potentially inhibiting the replication of certain viruses that rely on the host's NF-κB pathway. mdpi.com In models of COPD, antioxidant molecules like this compound have been shown to control NF-κB activation, thereby inhibiting the expression of inflammatory genes. nih.gov

The activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of an inhibitory protein, IκB-α. This allows the NF-κB dimer, often composed of the p50 and p65 subunits, to translocate to the nucleus and initiate gene transcription. nih.gov A key step in this process is the phosphorylation of the p65 subunit.

Research has consistently shown that this compound can inhibit NF-κB activation by targeting these specific steps. mdpi.commedchemexpress.commedchemexpress.com In studies using human alveolar epithelial cells (A549), pretreatment with this compound significantly decreased the phosphorylation of NF-κB p65 induced by inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) and hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov This inhibition of p65 phosphorylation prevents the nuclear translocation of the p65 subunit, effectively blocking NF-κB's ability to promote inflammatory gene expression. nih.govmdpi.comnih.gov Furthermore, this compound was found to reduce the degradation of IκB-α, another critical control point in the pathway. nih.govresearchgate.net

Cell Line/ModelStimulusThis compound EffectReference
Human Alveolar Epithelial Cells (A549)TNF-αSignificantly decreased phosphorylation of NF-κB p65 and inhibited nuclear translocation of p65. Reduced IκB-α degradation. nih.govnih.gov
Human Embryonic Kidney Cells (HEK 293)TNF-αDose-dependently inhibited TNF-α-induced transcriptional activity of NF-κB. nih.govresearchgate.net
Human Alveolar Epithelial Cells (A549)Hydrogen Peroxide (H₂O₂)Attenuated phosphorylation of NF-κB p65 and inhibited the nuclear translocation of pNF-κB p65. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) cascades are another family of crucial signaling pathways that regulate a wide array of cellular processes, including inflammation, proliferation, and differentiation. wikipathways.org The MAPK pathways are typically organized in a three-tiered kinase cascade (MAPKKK, MAPKK, MAPK) and include several distinct groups, such as the Extracellular Signal-Regulated Kinases (ERKs). wikipathways.orgbarbacidlab.es this compound has been found to regulate the MAPK pathway, contributing to its anti-inflammatory effects. nih.gov

The ERK1/2 pathway is a well-characterized MAPK cascade that plays a significant role in mediating inflammatory responses. nih.gov Activation of this pathway, typically through phosphorylation, is a key step in the inflammatory process induced by stimuli such as TNF-α. nih.gov

Studies have demonstrated that this compound can effectively suppress inflammation by attenuating the activation of ERK1/2. medchemexpress.commedchemexpress.com In human alveolar epithelial cells (A549), this compound was shown to significantly decrease the TNF-α-induced and H₂O₂-induced phosphorylation of ERK1/2. nih.govnih.govnih.govmdpi.com This inhibitory effect on ERK1/2 phosphorylation is a central mechanism through which this compound exerts its anti-inflammatory properties, complementing its actions on the NF-κB pathway. nih.govnih.gov

Cell Line/ModelStimulusThis compound Effect on ERK1/2Reference
Human Alveolar Epithelial Cells (A549)TNF-αSignificantly decreased TNF-α-induced phosphorylation of ERK1/2 MAPK. nih.govnih.govmdpi.com
Human Alveolar Epithelial Cells (A549)Hydrogen Peroxide (H₂O₂)Attenuated phosphorylation of ERK1/2. nih.govmdpi.com

Cytokine and Chemokine Modulation

This compound has demonstrated significant effects on the production and release of various cytokines and chemokines, which are key mediators of the inflammatory response in respiratory diseases.

This compound has been shown to reduce the levels of several pro-inflammatory cytokines. In in vitro studies on human alveolar epithelial cells, this compound dose-dependently suppressed the release and mRNA expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) induced by Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also diminished the mRNA expression of TNF-α, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1 beta (MIP-1β). nih.gov

In human tracheal epithelial cells, this compound reduced the baseline production of IL-1β, IL-6, and IL-8. ersnet.org Furthermore, it was effective in decreasing the increased production of IL-6 and IL-8 following rhinovirus infection. ersnet.org Studies on models of chronic obstructive pulmonary disease (COPD) have also shown that this compound can decrease the levels of IL-6 and TNF-α mRNA expression. researchgate.net In cellular models of oxidative stress, which is a key feature of inflammatory airway diseases, this compound was able to improve the failure of dexamethasone (B1670325) to suppress high levels of IL-8 and TNF-α. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineCell/Model TypeEffect of this compound
IL-1βHuman Tracheal Epithelial CellsReduction in baseline production. ersnet.org
IL-6Human Alveolar Epithelial Cells, Human Tracheal Epithelial Cells, COPD modelsDose-dependent suppression of release and mRNA expression. nih.goversnet.orgresearchgate.net
IL-8Human Alveolar Epithelial Cells, Human Tracheal Epithelial Cells, Oxidative stress modelsDose-dependent suppression of release and mRNA expression. nih.goversnet.orgnih.gov
TNF-αHuman Alveolar Epithelial Cells, COPD models, Oxidative stress modelsDiminished mRNA expression and release. nih.govresearchgate.netnih.gov

This compound has been observed to influence the migration of neutrophils, a critical process in the amplification of inflammation in the airways. It can reduce neutrophil chemotaxis by inhibiting the adherence of neutrophils to pulmonary vascular endothelial cells. mdpi.com Additionally, this compound has been found to decrease the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol in neutrophils, which are important second messengers in cell signaling pathways that lead to cell migration. mdpi.com In models using cigarette smoke extract (CSE) to stimulate bronchial epithelial cells, this compound was shown to reduce neutrophil chemotactic activity. mdpi.comnih.gov This effect is partly attributed to the inhibition of IL-8 production, a potent neutrophil chemoattractant. ersnet.org

Reduction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)

Toll-like Receptor (TLR) Pathway Interaction

This compound can modulate inflammatory responses by interacting with the Toll-like receptor (TLR) signaling pathway, a key component of the innate immune system.

In human bronchial epithelial cells stimulated with cigarette smoke extract (CSE), this compound has been demonstrated to reduce the expression of Toll-like receptor 4 (TLR4). mdpi.comresearchgate.net TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and its activation leads to a pro-inflammatory response. By reducing TLR4 expression, this compound can decrease the binding of LPS to the cell surface, thereby dampening the inflammatory cascade initiated by bacterial components. mdpi.comnih.gov

Restoration of Steroid Responsiveness

A significant challenge in the management of some chronic inflammatory airway diseases is the reduced responsiveness to corticosteroids. This compound has been shown to play a role in restoring this sensitivity. mdpi.comnih.gov

The anti-inflammatory effects of corticosteroids are partly mediated through the recruitment of Histone Deacetylase 2 (HDAC2) to the sites of inflammatory gene expression. Oxidative stress, a common feature in diseases like COPD, can lead to a downregulation of HDAC2 activity, resulting in steroid insensitivity. nih.gov this compound has been shown to counteract this effect by increasing the expression and activity of HDAC2. nih.govnih.gov This restoration of HDAC2 function is dependent on the thiol/GSH levels within the cell, which this compound helps to maintain. nih.gov By increasing HDAC2 expression and activity, this compound enhances the ability of corticosteroids like dexamethasone to suppress the expression of inflammatory genes, such as IL-8. nih.govmdpi.com

Antioxidant Properties and Redox Homeostasis

This compound plays a significant role in mitigating oxidative stress and maintaining cellular redox balance through several key mechanisms. It acts as both a direct scavenger of harmful reactive species and an indirect antioxidant by augmenting the cell's endogenous defense systems.

This compound has demonstrated the ability to directly neutralize various reactive oxygen species, thereby reducing cellular damage. nih.govfrontiersin.org Its thioether group is key to this activity. researchgate.net In cell-free experimental conditions, this compound has shown effective scavenging capabilities against several specific ROS:

Hypochlorous acid (HOCl) : A potent oxidant produced by myeloperoxidase in neutrophils. nih.govresearchgate.net

Hydroxyl radical (OH•) : One of the most reactive and damaging ROS. nih.govresearchgate.net

Hydrogen peroxide (H₂O₂) . nih.gov

Peroxynitrite (ONOO⁻) . nih.gov

Studies have confirmed that this compound can inhibit ROS generation from sources like rat neutrophils and reduce intracellular oxidative stress in airway epithelial cells. nih.gov This direct scavenging effect is a primary component of its anti-inflammatory and antioxidant action. nih.gov

Table 1: Documented ROS Scavenging Effects of this compound

Reactive Oxygen Species (ROS)FindingSource(s)
Hypochlorous Acid (HOCl)This compound demonstrates selective and effective scavenging. nih.govresearchgate.net
Hydroxyl Radical (OH•)This compound effectively scavenges this highly reactive species. nih.govresearchgate.net
Hydrogen Peroxide (H₂O₂)Scavenging effects observed in cell-free conditions. nih.gov
Peroxynitrite (ONOO⁻)Scavenging effects observed in cell-free conditions. nih.gov

Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by upregulating key cytoprotective enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. atsjournals.orgatsjournals.org

Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. atsjournals.org In response to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of numerous protective genes. mdpi.com this compound has been shown to promote the nuclear translocation of Nrf2 and enhance the expression of Nrf2-targeted antioxidant genes in macrophages. atsjournals.org

A major downstream target of Nrf2 activation is Heme Oxygenase-1 (HO-1) , a critical enzyme with potent antioxidant and anti-inflammatory functions. nih.govjcpjournal.org Research has demonstrated that this compound treatment leads to:

Increased expression of HO-1 in macrophages and bronchial epithelial cells. atsjournals.orgresearchgate.net

Upregulation of catalase and HO-1 enzymes in animal models of colonic inflammation, augmenting antioxidant defense mechanisms. nih.gov

Modulation of the Nrf2/HO-1 pathway, which contributes to its protective effects against oxidative stress-induced injury. frontiersin.orgmedchemexpress.eu

This induction of the Nrf2/HO-1 axis is a crucial mechanism by which this compound provides sustained protection against oxidative damage. frontiersin.orgatsjournals.org

Glutathione (B108866) (GSH) is the most abundant non-protein thiol in cells and is fundamental to maintaining cellular redox homeostasis. nih.gov It directly neutralizes ROS and is a critical cofactor for several antioxidant enzymes. mdpi.com this compound contributes to cellular redox balance by supporting the glutathione system. scirp.org

Studies have shown that this compound can:

Increase the total intracellular concentration of GSH. researchgate.net

Promote the activity of GSH and superoxide (B77818) dismutase (SOD). nih.gov

Regulate glutathione biosynthesis, which is a key feature of thiol-based antioxidant drugs. nih.gov

By bolstering the cellular pool of GSH, this compound enhances the cell's capacity to buffer against oxidative insults and maintain a healthy redox state. scirp.orgnih.gov

Oxidative stress is a well-known trigger of apoptosis, or programmed cell death. frontiersin.org By mitigating oxidative damage, this compound exerts anti-apoptotic effects, promoting cell survival. medchemexpress.eu Research findings indicate that this compound can inhibit apoptosis induced by oxidants like hydrogen peroxide in human airway epithelial cells. nih.govdrugbank.com

The mechanisms for this anti-apoptotic action include:

Activation of Pro-Survival Pathways : this compound has been found to activate the protein kinase B (Akt) signaling pathway, which promotes cell survival and inhibits apoptosis. drugbank.com

Modulation of Apoptotic Proteins : In animal models of ulcerative colitis, this compound displayed anti-apoptotic properties by reducing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein BCL-2. frontiersin.orgnih.gov

Inhibition of Caspase Activation : It has been shown to reduce the activation of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade, in tracheal epithelial cells exposed to oxidative stress. nih.gov

These actions collectively prevent premature cell death in tissues subjected to high levels of oxidative stress. frontiersin.org

Support of Glutathione Synthesis and Cellular Redox Balance

Antiviral Mechanisms

This compound has demonstrated antiviral activity against several common respiratory viruses, including human rhinovirus, respiratory syncytial virus (RSV), and influenza virus. scirp.orgnih.gov Its mechanisms are not directed at killing the virus itself but rather at interfering with the viral life cycle, particularly the initial stages of infection. youtube.com

The primary antiviral action of this compound involves hindering the ability of viruses to enter host cells and replicate their genetic material. atsjournals.orgnih.gov This is accomplished through several effects on host cells:

Inhibition of Viral Entry : this compound can reduce the expression of intercellular adhesion molecule-1 (ICAM-1), a receptor used by rhinoviruses to enter human tracheal epithelial cells. nih.gov It has also been shown to inhibit influenza A virus infection by reducing the expression of its receptor, sialic acid, and by decreasing the number of acidic endosomes from which the viral RNA enters the cytoplasm. nih.gov

Inhibition of Viral Replication : Once a virus has entered a cell, it must replicate its genome to produce new virions. nih.gov this compound has been observed to reduce the levels of viral RNA and viral titers for influenza A virus in infected epithelial cells, suggesting it inhibits processes subsequent to viral entry. nih.govnih.gov It also reduces viral replication in animal models infected with the influenza virus. atsjournals.org

Table 2: Antiviral Mechanisms of this compound

VirusMechanism of ActionResearch FindingSource(s)
Human RhinovirusInhibition of Viral EntryReduces expression of the cellular receptor ICAM-1, inhibiting viral entry into endosomes. drugbank.comnih.gov
Influenza A VirusInhibition of Viral Entry & ReplicationReduces expression of the sialic acid receptor and the number of acidic endosomes. Decreases viral titers and RNA levels. nih.govnih.gov
Respiratory Syncytial Virus (RSV)Anti-inflammatoryReduces the release of inflammatory cytokines in infected tracheal epithelial cells. nih.gov
Reduction of Intercellular Adhesion Molecule-1 (ICAM-1) Levels

Modulation of Host Immune Response to Viral Infections

A key aspect of this compound's pharmacodynamics is its ability to modulate the host's inflammatory and immune responses to viral pathogens. mdpi.comnih.gov Viral infections often trigger an aggressive inflammatory cascade, leading to the release of numerous cytokines that can contribute to tissue damage and symptomatology. This compound helps to temper this response.

Studies have shown that this compound can reduce the production and release of several pro-inflammatory cytokines. mdpi.comersnet.org For instance, in human tracheal epithelial cells infected with Respiratory Syncytial Virus (RSV), this compound decreased the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). mdpi.comnih.gov A similar dampening effect on IL-6 and IL-8 release has been observed in cells infected with rhinovirus. ersnet.org In the context of Influenza A virus infection, this compound has been found to reduce the concentrations of these same pro-inflammatory cytokines, an effect that is mediated, at least in part, through the inhibition of nuclear factor-kappa B (NF-κB) activation. mdpi.comnih.gov By mitigating this cytokine-driven inflammation, this compound helps to control the host's immune reaction, potentially reducing the severity of virally-induced respiratory symptoms. ersnet.orgscirp.org

Antibacterial Mechanisms

In addition to its antiviral effects, this compound demonstrates clear antibacterial mechanisms of action, primarily by hindering bacterial colonization and augmenting the efficacy of antibiotics.

The initial step in many bacterial respiratory infections is the adhesion of pathogens to the epithelial cells lining the airways. nih.govresearchgate.net this compound has been shown to effectively interfere with this process. mdpi.comtaylorandfrancis.com

In vitro experiments have demonstrated that this compound significantly reduces the adherence of several key respiratory pathogens to pharyngeal epithelial cells. nih.gov This has been specifically documented for:

Moraxella catarrhalis mdpi.comnih.gov

Streptococcus pneumoniae mdpi.comnih.govresearchgate.net

Non-typeable Haemophilus influenzae mdpi.com

The proposed mechanism involves the disruption or modification of bacterial receptor sites present on the surface of the epithelial cells. nih.govresearchgate.net Research in animal models has corroborated these findings; in rats chronically exposed to cigarette smoke, treatment with this compound led to a decreased airway load of Haemophilus influenzae, an effect linked to reduced bacterial adherence and improved clearance. nih.gov Some evidence also suggests that this compound can promote the detachment of bacteria that have already adhered to the epithelial lining. mdpi.com

Bacterial SpeciesEffect of this compound on Adherence
Moraxella catarrhalis Significantly reduced adherence to pharyngeal epithelial cells. nih.gov
Streptococcus pneumoniae Reduced attachment to pharyngeal epithelial cells. mdpi.comnih.gov
Haemophilus influenzae Reduced attachment and decreased airway load. mdpi.comnih.gov

Another significant antibacterial mechanism of this compound is its ability to facilitate the delivery of antibiotics to the site of infection. scirp.orgpatsnap.com Evidence shows that when administered concomitantly, this compound increases the penetration of the antibiotic amoxicillin (B794) into bronchial secretions. mdpi.comnih.govnih.gov This effect has been observed in patients experiencing bacterial exacerbations of chronic bronchitis. nih.gov

The mechanism behind this enhanced penetration is thought to be the alteration of the physicochemical properties of sputum. nih.gov this compound modifies the composition of mucus glycoproteins, which likely reduces the viscosity and density of the secretions, thereby lowering the barrier for antibiotic diffusion. mdpi.comnih.gov By increasing the local concentration of antibiotics within the bronchial mucus, this compound can contribute to a more rapid and effective eradication of bacterial pathogens. nih.gov

Pharmacokinetics and Biotransformation of Carbocysteine

Absorption and Distribution Studies

Oral Absorption Characteristics

Carbocysteine (B602091) is rapidly and effectively absorbed from the gastrointestinal tract following oral administration. drugbank.compediatriconcall.com Its lysine (B10760008) salt form, S-carboxymethylcysteine-lysine (SCMC-Lys), is also available, where the lysine group is cleaved upon gastric absorption, releasing the active drug, S-carboxymethylcysteine (SCMC). nih.govmdpi.com However, the bioavailability of this compound is considered low, at less than 10% of the administered dose. e-lactancia.orgmedicines.org.uk This low bioavailability is likely due to metabolism within the gastrointestinal lumen and a significant first-pass effect in the liver. e-lactancia.orgmedicines.org.uk The absorption kinetics of this compound follow a one-compartment open model. nih.govnih.govhpra.ie

Tissue Penetration and Concentration in Respiratory Mucus and Lung Tissue

A key aspect of this compound's therapeutic action is its ability to penetrate target tissues. Studies have shown that this compound effectively penetrates lung tissue and respiratory mucus. drugbank.compediatriconcall.comnih.govmdpi.comnih.govmims.cominvivochem.com Maximum concentration in the mucus is typically reached approximately two hours after oral administration, suggesting a direct local action within the respiratory tract. medicines.org.ukhpra.ie This localized concentration contributes to its mucoregulatory effects.

Plasma Half-Life and Peak Serum Concentrations

Following oral intake, peak serum concentrations of this compound are generally achieved within 1 to 2 hours. drugbank.comnih.govmdpi.commedicines.org.uknih.govhpra.ienih.govmdpi.comhpra.ie Specifically, some sources indicate a peak time ranging from 1 to 1.7 hours. drugbank.comnih.govnih.gov The plasma half-life of this compound is approximately 1.33 hours. drugbank.comnih.govmdpi.comnih.gov One study reported a slightly broader range for the elimination half-life of 1.4 to 2.5 hours. mims.com

Pharmacokinetic Parameters of this compound

Parameter Value Source(s)
Time to Peak Serum Concentration (Tmax) 1 to 2 hours drugbank.comnih.govmdpi.commedicines.org.uknih.govhpra.ienih.govmdpi.comhpra.ie
Plasma Half-Life (t½) ~1.33 hours drugbank.comnih.govmdpi.comnih.gov
Bioavailability <10% e-lactancia.orgmedicines.org.uk
Apparent Volume of Distribution ~60 liters hpra.ie

Metabolism and Biotransformation Pathways

The metabolism of this compound is complex and exhibits significant inter-individual variation. nih.gov Several metabolic pathways have been identified, leading to the formation of pharmacologically inactive derivatives. drugbank.commdpi.comnih.govinvivochem.com This variability can be attributed in part to genetic polymorphisms, particularly in sulfoxidation capacity. drugbank.commdpi.comnih.govinvivochem.com The primary routes of biotransformation include acetylation and decarboxylation. drugbank.commdpi.comnih.govmims.cominvivochem.com

Two key cytosolic enzymes involved in this compound metabolism are cysteine dioxygenase and phenylalanine 4-hydroxylase. drugbank.commdpi.comnih.govinvivochem.com Reduced activity of these enzymes due to genetic factors can lead to increased exposure to the drug. drugbank.commdpi.comnih.govinvivochem.com

Acetylation

Acetylation is one of the identified metabolic pathways for this compound. drugbank.commdpi.comnih.govmims.cominvivochem.com This process involves the addition of an acetyl group to the this compound molecule.

Decarboxylation

Decarboxylation is another significant biotransformation pathway for this compound. drugbank.commdpi.comnih.govmims.cominvivochem.com This metabolic step involves the removal of a carboxyl group from the molecule. While sulfoxidation was initially thought to be a major pathway, some research indicates it is not a significant route of metabolism. nih.gov Instead, a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has been identified. drugbank.comnih.govnih.gov

Sulfoxidation and Genetic Polymorphism

Sulfoxidation is a primary metabolic route for this compound. nih.gov However, the efficiency of this pathway can vary significantly among individuals due to genetic factors. nih.govinvivochem.commedicaldialogues.in

Two principal cytosolic enzymes have been identified as responsible for the sulfoxidation of this compound: cysteine dioxygenase and phenylalanine 4-hydroxylase. nih.govinvivochem.comdrugbank.com The structural similarity of this compound to cysteine suggests that it may act as a competitive substrate for cysteine dioxygenase. researchgate.net Phenylalanine 4-mono-oxygenase is also believed to play a significant role in the oxidation of this compound. researchgate.net These enzymes facilitate the conversion of this compound into its S-oxide metabolites. researchgate.net

Significant inter-individual differences in the ability to metabolize this compound through sulfoxidation have been observed, a phenomenon attributed to genetic polymorphism. nih.govinvivochem.comdrugbank.com This variation can lead to reduced metabolism in some individuals, resulting in increased exposure to the parent drug. nih.govinvivochem.comdrugbank.com Such metabolic discrepancies may explain the variable clinical responses seen among patients. nih.govdrugbank.com Studies involving pedigree and twin pairs have suggested that this variability is a genetically controlled trait, though environmental factors may also play a role. researchgate.net This inherited trait does not appear to be related to gender or age. researchgate.net

Role of Cysteine Dioxygenase and Phenylalanine 4-hydroxylase

Ester Glucuronidation

Ester glucuronidation is another identified metabolic route for this compound. researchgate.netnih.gov This process involves the conjugation of this compound with glucuronic acid, forming a carboxylic acid ester glucuronide that can be excreted in the urine. nih.gov A study involving 166 human volunteers who received an oral dose of S-carboxymethyl-L-cysteine found that 105 of them excreted a detectable drug glucuronide. nih.gov The amount of this glucuronide accounted for 0.5% to 11.5% of the total dose recovered in the urine collected over 8 hours. nih.gov Interestingly, 61 of the volunteers did not excrete any detectable levels of the glucuronide. nih.gov

Identification of Novel Metabolites (e.g., S-(carboxymethylthio)-L-cysteine (CMTC))

While sulfoxidation is widely considered a major metabolic pathway, research has also identified other metabolites. nih.govdrugbank.com One notable discovery was the identification of a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC). nih.govdrugbank.comchemicalbook.inpharmacompass.com In the study that identified CMTC, no cysteinyl sulfoxide (B87167) metabolites were found in the urine of the subjects, suggesting alternative or more complex metabolic routes than previously understood. nih.govdrugbank.comchemicalbook.inpharmacompass.com

Excretion Routes and Elimination Kinetics

This compound is primarily eliminated from the body via the kidneys. medicaldialogues.innih.gov A significant portion of an orally administered dose, estimated to be between 30% and 60%, is excreted unchanged in the urine. nih.govinvivochem.commedicaldialogues.indrugbank.comnih.gov The remainder is eliminated as various metabolites formed through the pathways described above. medicaldialogues.inhiv-druginteractions.org

The elimination of this compound from the plasma follows a relatively rapid course, with a reported plasma half-life of approximately 1.33 to 1.87 hours. invivochem.commedicaldialogues.indrugbank.com

Research on Therapeutic Efficacy of Carbocysteine

Chronic Obstructive Pulmonary Disease (COPD)

COPD is a progressive lung disease that makes breathing difficult. Research has explored the role of carbocysteine (B602091) in mitigating various aspects of this chronic condition.

Reduction of Exacerbation Frequency and Severity

A significant body of evidence points to the efficacy of long-term this compound use in reducing the frequency of exacerbations in COPD patients. researchgate.netdovepress.comeuropeanreview.org A meta-analysis of four studies involving 1,357 patients demonstrated a notable decrease in the rate of total exacerbations with this compound compared to placebo. researchgate.netnih.gov Another key finding from this analysis was the reduction in the number of patients experiencing at least one exacerbation. researchgate.netdovepress.com

The PEACE study, a large-scale, randomized controlled trial, found that this compound treatment over a year led to a 24% decrease in the number of acute exacerbations compared to the placebo group. nih.gov Specifically, the this compound group experienced 1.01 exacerbations per patient-year, while the placebo group had 1.35. nih.gov Similarly, the CAPRI study and subsequent research by Paone et al. confirmed that this compound lysine (B10760008) salt significantly reduced the one-year exacerbation rate, an effect that was independent of concurrent inhaled corticosteroid (ICS) use. europeanreview.orgnih.gov

A 2019 Cochrane meta-analysis further solidified these findings, reporting a moderate, statistically significant reduction in the number of exacerbations per patient with long-term mucolytic use. nih.gov However, it is worth noting that some studies have shown no significant difference in exacerbation rates, particularly in patients with mild-to-moderate COPD. nih.govarchbronconeumol.org

Table 1: Effect of this compound on COPD Exacerbations

Study/Analysis Number of Patients Key Finding on Exacerbation Rate
Meta-analysis (Zeng et al., 2017) 1,357 Decreased risk of total exacerbations (-0.43 vs. placebo). researchgate.netnih.gov
PEACE Study >700 24% reduction in exacerbations vs. placebo over one year. nih.gov
CAPRI Study Not specified Significant reduction in 1-year exacerbation rate, independent of ICS use. nih.gov
Paone et al. 155 Significant reduction in 1-year exacerbation rate with this compound lysine salt. europeanreview.orgnih.gov
Cochrane Meta-analysis (2019) 10,377 Moderate reduction in the number of exacerbations. nih.gov

Impact on Lung Function Parameters (e.g., FEV1)

The impact of this compound on lung function parameters, such as the forced expiratory volume in one second (FEV1), has yielded mixed results. Several systematic reviews and meta-analyses have concluded that there is no significant difference in FEV1 between patients treated with this compound and those receiving a placebo. researchgate.netdovepress.comnih.gov

However, some individual studies suggest a potential benefit. A pilot study on patients with mild acute exacerbations of COPD reported that this compound treatment improved both FEV1 and forced expiratory flow between 25% and 75% of forced vital capacity (FEF25-75%). nih.gov The authors of this study noted that improvements in functional parameters due to mucolytic drugs have not been consistently observed in all COPD patient populations. nih.gov

Improvement in Health-Related Quality of Life

Multiple studies have indicated that this compound can lead to improvements in the health-related quality of life (HRQoL) for individuals with COPD. researchgate.netdovepress.comeuropeanreview.org A meta-analysis found that this compound significantly improved HRQoL, as measured by the St. George's Respiratory Questionnaire (SGRQ). dovepress.comnih.gov The observed improvement surpassed the minimum clinically important difference for the SGRQ. dovepress.com

The PEACE study also identified an improvement in quality of life as a secondary endpoint, noting a statistically significant decrease in the SGRQ score. nih.gov An observational study further supported these findings, reporting that daily administration of this compound for 12 months improved the quality of life in out-patients with COPD.

Effects on Airway Inflammation Markers in COPD

This compound has demonstrated anti-inflammatory properties that may contribute to its therapeutic effects in COPD. dovepress.comeuropeanreview.org Research has shown that this compound can reduce levels of inflammatory markers. For instance, it has been found to decrease exhaled interleukin-6 (IL-6) and 8-isoprostane in COPD patients. europeanreview.org

A pilot study involving patients with mild acute exacerbations of COPD found that this compound treatment led to a reduction in circulating levels of miR-21 and IL-8, and an increase in soluble Receptor for Advanced Glycation End Products (sRAGE). nih.gov In a mouse model of COPD, this compound administration, particularly at higher doses, was shown to attenuate the infiltration of inflammatory cells and reduce the levels of pro-inflammatory cytokines such as KC, IL-6, and tumor necrosis factor-alpha (TNF-α) in the lungs. dovepress.com These anti-inflammatory actions are believed to play a crucial role in the long-term management of COPD and the prevention of exacerbations. atsjournals.org

Acute Respiratory Tract Infections (ARTIs)

This compound is also utilized in the management of acute respiratory tract infections, primarily for its ability to alleviate symptoms associated with mucus production.

Efficacy in Reducing Cough and Expectoration

In the context of acute respiratory tract infections, this compound has been shown to be effective in reducing cough and aiding expectoration. A systematic review and meta-analysis focusing on patients without underlying chronic conditions found that this compound provided clinical benefits. scirp.org The analysis revealed a lower percentage of cough events in the this compound group (15.8%) compared to the placebo group (27.2%). scirp.org Furthermore, on the seventh day of treatment, the rate of expectoration was lower in the this compound group (18.37%) versus the placebo group (33.3%), suggesting an improvement in mucus clearance. scirp.orgscirp.org

Another systematic review that included pediatric patients found that acetylcysteine and this compound demonstrated some benefit in reducing cough by day seven of treatment, although the clinical relevance was noted as potentially small. nih.govcochrane.org

Adjunctive Therapy in Viral and Bacterial ARTIs

This compound is recognized for its therapeutic benefits as an adjunctive therapy in acute respiratory tract infections (ARTIs) of both viral and bacterial origin. scirp.org Its efficacy stems from a combination of muco-regulatory, anti-inflammatory, and antioxidant properties. scirp.orgscirp.org The compound's primary action is to regulate the synthesis of sialomucins and fucosins in bronchial secretions, which alters the rheological properties of mucus, making it less viscous and easier to clear. mdpi.com This improved mucociliary clearance helps to contain the spread of viruses from the upper to the lower respiratory tract. mdpi.comnih.gov

Research has demonstrated that this compound possesses direct antiviral effects against common respiratory pathogens like human rhinovirus, respiratory syncytial virus (RSV), and the influenza virus. scirp.orgmdpi.com It can reduce the expression of intercellular adhesion molecule-1 (ICAM-1), a receptor used by a large group of rhinoviruses to enter cells. scirp.orgnih.gov Furthermore, this compound has been shown to limit the inflammatory response triggered by viral infections by reducing the concentration of pro-inflammatory cytokines. mdpi.com

In the context of bacterial infections, which often occur as a secondary complication to viral illnesses, this compound demonstrates significant utility. scirp.org It has been shown to inhibit the adhesion of bacteria, such as Streptococcus pneumoniae and non-typeable Haemophilus influenzae, to respiratory epithelial cells, a critical first step in the infection process. nih.govresearchgate.net By preventing bacterial attachment, this compound helps to limit superimposed bacterial infections. scirp.orgnih.gov Additionally, some evidence suggests that this compound can enhance the penetration of antibiotics through the blood-bronchial barrier, potentially improving the efficacy of concurrent antibiotic treatment. scirp.orgscirp.org

Influence on Symptom Resolution and General Condition

Studies evaluating this compound as an adjunctive treatment for ARTIs have shown a positive effect on the resolution of symptoms and the improvement of the patient's general condition. scirp.orgscirp.org A systematic review and meta-analysis highlighted the clinical benefits of this compound in treating acute bronchopulmonary and otorhinological conditions. scirp.org

Bronchial Asthma

While much of the research on this compound has focused on chronic obstructive pulmonary disease (COPD), its mechanisms of action are also relevant to the pathophysiology of bronchial asthma. mdpi.comnih.gov Asthma is a chronic inflammatory disease characterized by bronchial hypersecretion, airway inflammation, and structural changes known as airway remodeling. mdpi.com

Airway Remodeling Inhibition

Airway remodeling in asthma involves structural changes like subepithelial fibrosis, collagen deposition, and an increase in airway smooth muscle mass, which contribute to persistent airflow limitation. nih.gove-century.us Transforming growth factor-beta 1 (TGF-β1) is a key cytokine implicated in this process. mdpi.comnih.gov

Preclinical studies using mouse models of asthma have demonstrated that this compound can inhibit airway remodeling. nih.govnih.gov In these studies, this compound administration led to a significant reduction in collagen fiber deposition in the airway tissues of asthmatic mice. e-century.usnih.gov This structural improvement was associated with the compound's ability to suppress the expression of TGF-β1 in both lung tissue and bronchoalveolar lavage fluid. mdpi.comnih.govnih.gov Research indicates a significant positive correlation between TGF-β1 expression and the degree of collagen deposition, suggesting that by down-regulating TGF-β1, this compound can mitigate the fibrotic aspects of airway remodeling. nih.gov

Table 1: Effect of this compound (SCMC) on Airway Remodeling in a Mouse Model of Asthma This table summarizes findings from a study investigating the effects of S-carboxymethylcysteine (SCMC) on ovalbumin (OVA)-induced airway remodeling in mice. Data is illustrative of the research findings.

ParameterControl GroupAsthma Model Group (OVA)Asthma Model + SCMC
Collagen Fiber Deposition AreaBaselineSignificantly IncreasedSignificantly Reduced vs. OVA Group
TGF-β1 Protein Expression (in BALF)BaselineSignificantly ElevatedSignificantly Inhibited vs. OVA Group
TGF-β1 mRNA Expression (in Lung Tissue)BaselineSignificantly ElevatedSignificantly Inhibited vs. OVA Group

Restoration of Depressed Neural Endopeptidase (NEP) Activity

Neural endopeptidase (NEP) is an enzyme located on the surface of airway epithelial cells that plays a crucial role in degrading inflammatory tachykinins, such as substance P. nih.gov In inflammatory airway diseases like asthma, the epithelium is often damaged, leading to reduced NEP activity. nih.govnih.gov This depression of NEP activity results in an accumulation of tachykinins, which can potentiate cough, mucus secretion, and bronchoconstriction. nih.gov

Animal models of allergic bronchitis have shown that this compound can effectively restore the depressed NEP activity in tracheal tissue. nih.govresearchgate.net This restoration is linked to the compound's ability to promote the repair of airway epithelium damaged by the allergic reaction. researchgate.net By normalizing NEP levels, this compound helps to counterbalance the pro-inflammatory effects of tachykinins, thereby reducing cough hypersensitivity. nih.govresearchgate.net

Increase in Cough Threshold

Chronic cough is a primary and often debilitating symptom of bronchial asthma. mdpi.comnih.gov The heightened cough sensitivity in asthmatics is partly attributed to the aforementioned depression of NEP activity and airway inflammation. nih.gov this compound has been shown to directly address this by increasing the cough threshold, meaning a stronger stimulus is required to provoke a cough. researchgate.net

A double-blind, placebo-controlled, crossover clinical trial involving patients with stable asthma investigated the effect of a four-week treatment with this compound on cough sensitivity. nih.govnih.gov The cough threshold was measured using inhaled capsaicin (B1668287), a known cough-inducing agent. researchgate.net The results demonstrated that this compound significantly increased the capsaicin cough threshold compared to both placebo and another mucoregulatory drug, ambroxol (B1667023) hydrochloride. nih.govnih.gov These findings suggest that this compound offers a therapeutic option for managing cough in asthmatic patients, particularly those with cough-variant asthma. nih.govresearchgate.net

Table 2: Clinical Trial Data on Capsaicin Cough Threshold in Asthmatic Patients This table presents the geometric mean values of the capsaicin cough threshold from a clinical study after four weeks of treatment. A higher value indicates a reduced cough sensitivity.

Treatment GroupGeometric Mean Cough Threshold (μM)95% Confidence Interval
Baseline12.85.5, 29.6
Placebo11.04.4, 27.5
This compound21.08.8, 50.2
Ambroxol Hydrochloride11.65.8, 23.3

Other Investigational Therapeutic Applications

Beyond its established use in respiratory disorders characterized by excessive mucus, research into this compound's therapeutic potential is ongoing in other areas. Its antioxidant and anti-inflammatory properties are the primary drivers of this expanded investigation. researchgate.net

One notable area is its application in the treatment of bronchiectasis , a chronic condition involving permanent dilation of the bronchi. A patent application has described the use of this compound for preventing or treating bronchiectasis by substantially inhibiting the oxidative stress and inflammatory injury characteristic of the disease. google.com

This compound has also been investigated for its potential role in managing symptoms associated with cancer cachexia . researchgate.net Additionally, due to its antiviral, antioxidant, and anti-inflammatory effects, this compound was considered as a potential supportive therapy during the COVID-19 pandemic to improve mucociliary clearance and mitigate the inflammatory response associated with SARS-CoV-2 infection. mdpi.comnih.gov

Cancer Cachexia

This compound has been investigated as a component of multi-modal therapeutic approaches for cancer cachexia, a multifactorial syndrome characterized by weight loss, muscle wasting, and systemic inflammation. researchgate.netwww.nhs.uk Research suggests that the antioxidant and anti-inflammatory properties of this compound may help counteract some of the symptoms associated with this condition. mdpi.comnih.govnih.gov

A significant portion of the research comes from studies evaluating combination therapies. In a phase II nonrandomized study, 40 patients with advanced cancer suffering from cancer-related anorexia/cachexia syndrome were treated with a comprehensive regimen for 16 weeks. This treatment included pharmaconutritional support, medroxyprogesterone (B1676146) acetate, the selective cyclooxygenase-2 inhibitor Celecoxib, and an antioxidant cocktail containing alpha-lipoic acid, vitamin E, vitamin A, vitamin C, and this compound lysine salt. service.gov.uk

The table below summarizes the key findings from the phase II study on the integrated treatment approach for cancer cachexia. service.gov.uk

Evaluated ParameterOutcome of Integrated Treatment (including this compound)
Clinical Response 5 patients improved, 3 remained stable, 6 worsened.
Lean Body Mass (LBM) An increase was observed.
Laboratory Variables - Reactive Oxygen Species (ROS) decreased significantly.- Proinflammatory Cytokines (IL-6, TNF-α) decreased significantly.
Quality of Life (QoL) Comprehensively improved following the treatment.

Data sourced from a phase II nonrandomized study involving patients with advanced cancer and cachexia. service.gov.uk

Cardiovascular Risk Mitigation (e.g., Platelet Activation, Endothelial Inflammation)

This compound's antioxidant and anti-inflammatory properties have been studied for their potential to mitigate cardiovascular risk factors, particularly those related to endothelial dysfunction and inflammation. nih.govresearchgate.net Endothelial dysfunction is a key factor in the development of atherosclerosis and is often driven by inflammation and oxidative stress. nih.gov

Research has shown that this compound administration can exert protective effects by reducing inflammation-associated endothelial dysfunction. researchgate.net In laboratory studies, adding this compound to endothelial cell cultures significantly reduced the concentration of xanthine (B1682287) oxidase products, which are involved in oxidative stress. nih.gov This suggests a mechanism for attenuating endothelial injury. nih.gov

A clinical trial involving patients with Obstructive Sleep Apnea Syndrome (OSAS), a condition linked to oxidative stress and increased cardiovascular risk, provided further evidence. plos.org Patients treated with oral this compound showed significant improvements in endothelial function. plos.org Notably, the treatment led to a reduction in the carotid intima-media thickness (IMT), a measurement used to assess the extent of atherosclerosis. plos.org A decrease in IMT is associated with a lower risk of future cardiovascular events. plos.org

Furthermore, this compound has been shown to reduce the expression of platelet-activating factor receptor (PAFR) mRNA and protein levels. nih.gov While this finding was in the context of reducing bacterial adherence, PAFR is intrinsically linked to the processes of platelet activation, a key event in thrombosis and inflammation. nih.gov In conditions like Chronic Obstructive Pulmonary Disease (COPD), the systemic spillover of inflammatory mediators can prompt platelet activation and endothelial inflammation, increasing cardiovascular risk; this compound's ability to reduce COPD exacerbations may help mitigate this. nih.gov

The table below details the findings from the clinical trial on this compound use in OSAS patients. plos.org

ParameterResult of this compound Treatment
Endothelial Function Significantly improved.
Oxidative Stress Reduced.
Carotid Intima-Media Thickness (IMT) Reduced from a mean of 0.71 mm to 0.66 mm.
Respiratory & Snoring Parameters Significantly improved.

Data from a randomized clinical trial investigating the effects of oral this compound in patients with moderate to severe Obstructive Sleep Apnea Syndrome. plos.org

Potential Role in SARS-CoV-2 Infection and Post-Exposure Prophylaxis

The potential utility of this compound in the context of SARS-CoV-2 infection has been proposed based on its established mucolytic, antioxidant, and anti-inflammatory activities. researchgate.netnih.gov While direct clinical trials on its efficacy against COVID-19 are limited, its mechanisms of action suggest several plausible benefits. nih.govatsjournals.org

This compound has demonstrated antiviral effects against other respiratory viruses, including human rhinovirus, respiratory syncytial virus (RSV), and the influenza virus. researchgate.netnih.gov One of its key actions is influencing ciliary motility in the upper airways, which is the primary site of SARS-CoV-2 infection. researchgate.netnih.gov By improving mucociliary clearance, this compound could help contain the viral spread towards the lower respiratory tract. researchgate.netnih.gov

The compound's ability to reduce oxidative stress and limit superimposed bacterial infections, as documented in patients with COPD, is also considered relevant. researchgate.netnih.govatsjournals.org SARS-CoV-2 infection is characterized by an excessive inflammatory response and oxidative stress, which this compound may help to alleviate. nih.gov For these reasons, it has been suggested that this compound could be considered for both post-exposure prophylaxis and as part of an early-phase treatment regimen for COVID-19. nih.govatsjournals.org

The postulated mechanisms for this compound's potential role in managing SARS-CoV-2 infection are summarized below.

Postulated MechanismRationale
Antiviral Effects Has shown activity against other respiratory viruses (e.g., rhinovirus, influenza), suggesting a potential to interfere with viral processes. researchgate.netnih.govnih.gov
Improved Mucociliary Clearance Enhances mucus clearance from the upper airways, potentially limiting the progression of the virus to the lungs. researchgate.netnih.gov
Anti-inflammatory & Antioxidant Activity May counteract the excessive inflammation and oxidative stress that are hallmarks of severe COVID-19. nih.govatsjournals.org
Limiting Bacterial Superinfection Reduces the risk of secondary bacterial infections, a common complication in severe respiratory viral illnesses. nih.govnih.govatsjournals.org

Potential in Stretch Marks Treatment (as a cosmetic product component)

This compound (as carboxymethylcysteine) has been identified as a promising ingredient in cosmetic formulations for improving the appearance of stretch marks (striae distensae). researchgate.netsemanticscholar.org Although not a medical concern, stretch marks can cause psychological distress, driving demand for effective topical treatments. researchgate.net

A randomized, blind-observer, split-body study was conducted on 33 women to evaluate the efficacy of a product, P-3059, containing carboxymethylcysteine, Vitamin E, and sweet almond oil. researchgate.netsemanticscholar.org The product was applied twice daily for 8 weeks to an area with stretch marks, while a symmetric area was left untreated as a control. researchgate.netsemanticscholar.org

The results showed a statistically significant improvement in the physical characteristics of the stretch marks in the treated area. researchgate.netsemanticscholar.org Using the validated Observer Scar Assessment Scale (OSAS), researchers noted significant enhancements in the thickness, relief, and pliability of the striae compared to both the baseline and the untreated area. researchgate.netsemanticscholar.org A patent has also been filed for the use of carboxymethylcysteine in topical compositions to improve the structure and appearance of skin affected by stretch marks. nih.gov

The table below presents the key efficacy results from the clinical study on the this compound-containing cosmetic product. researchgate.netsemanticscholar.org

Assessment Parameter (Observer Scar Assessment Scale)Percentage of Subjects with Improvement in Treated AreaStatistical Significance (p-value vs. untreated)
Striae Thickness 53%p = 0.0007
Striae Relief 44%p = 0.0076
Striae Pliability 63%p = 0.0435

Data from a randomized, blind observer study on 33 women over an 8-week treatment period. researchgate.netsemanticscholar.org

Safety Profile and Pharmacovigilance in Research

Adverse Event Reporting and Analysis in Clinical Trials

The PEACE study, a large-scale, one-year trial with over 700 COPD patients, reported that the nature and incidence of adverse events were similar between the carbocysteine (B602091) and placebo groups, reinforcing its good tolerability for long-term use. nih.gov Similarly, a study on patients with bronchiectasis found that adverse effects, primarily mild gastrointestinal issues and headache, occurred in 15.6% of patients receiving this compound, none of which required discontinuation of the treatment. nih.govnih.gov

Post-marketing surveillance data from regulatory bodies like the National Pharmaceutical Regulatory Agency (NPRA) have also contributed to the safety profile of this compound. The NPRA has received reports of adverse drug reactions (ADRs) suspected to be related to this compound, including urticaria, pruritus, angioedema, and rash. npra.gov.my

Table 1: Summary of Adverse Event Findings in Major this compound Studies

Study/Analysis Patient Population Key Findings on Adverse Events Citation(s)
Systematic Review & Meta-Analysis 1,357 COPD patients No significant difference in adverse effects compared to placebo; most common events were gastrointestinal. nih.govdovepress.com
PEACE Study >700 COPD patients Incidence and nature of adverse events were similar to placebo over a one-year period. nih.gov
Bronchiectasis Study 64 bronchiectasis patients 15.6% of patients on this compound experienced mild, self-limiting adverse effects (GI issues, headache). nih.govnih.govresearchgate.net
NPRA Surveillance Post-marketing data Reports include skin reactions like urticaria, pruritus, and angioedema. npra.gov.my

Gastrointestinal System Considerations

The most commonly reported adverse events associated with this compound in clinical research involve the gastrointestinal (GI) system. nih.govdovepress.com These effects are generally described as mild and transient. droracle.ai Symptoms such as nausea, stomach discomfort, diarrhea, and epigastric pain have been noted in various studies. droracle.ainih.govmdpi.com

In a study on patients with bronchiectasis, mild gastrointestinal effects like nausea and stomach upset were reported in about 15% of patients, but these did not necessitate stopping the treatment. mdpi.com Another study reported that mild gastric discomfort was an occasional side effect. nih.gov It is theorized that mucolytic agents, in general, could potentially disrupt the gastric mucosal barrier, which has led to cautions regarding their use. nih.govfdaghana.gov.gh As a result, this compound is contraindicated in patients with active peptic ulceration. nih.govnih.govnwlmcs.org In cases of overdose, gastrointestinal disturbance is the most probable symptom. fdaghana.gov.gh

Allergic Reactions and Hypersensitivity

While uncommon, allergic reactions and hypersensitivity to this compound have been reported in research and post-marketing data. droracle.ai These can manifest as skin reactions, including rash, urticaria (hives), pruritus (itching), angioedema, and fixed drug eruptions. nih.govnih.govpatsnap.compatsnap.com

More severe, though rare, reactions have been documented. The National Pharmaceutical Regulatory Agency (NPRA) has reviewed the potential risk of anaphylactic/anaphylactoid reactions and Severe Cutaneous Adverse Reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), associated with cysteine derivatives like this compound. npra.gov.my In many of the reported SCARs cases, other medications were taken concurrently, which may have been contributing factors. npra.gov.my A case report has also described (L)-carbocisteine-induced pneumonia. nih.gov Patients are advised to stop the medication and seek medical help if signs of a serious hypersensitivity reaction occur. npra.gov.my

Cautionary Use in Specific Patient Populations (e.g., Gastric Ulcers, Pregnancy)

The use of this compound requires caution in certain patient populations based on research findings and theoretical risks.

Gastric Ulcers: Due to its potential to disrupt the gastric mucosal barrier, this compound is contraindicated for patients with active gastric or peptic ulcers. nih.govnih.govnwlmcs.org Caution is also advised for those with a history of gastroduodenal ulcers. nwlmcs.org

Pregnancy: There is limited data on the use of this compound in pregnant women. www.nhs.uke-lactancia.org Animal studies have been insufficient to fully determine reproductive toxicity. e-lactancia.org Consequently, it is generally not recommended during the first trimester of pregnancy. www.nhs.uk However, a multicenter prospective cohort study involving 588 women exposed to this compound in the first trimester found no increased risk of major birth defects compared to a control group. nih.govresearchgate.net The incidence of major birth defects was 1.2% in the this compound group versus 1.7% in the control group. nih.govresearchgate.net

Breastfeeding: It is not known how much this compound is excreted in human milk. www.nhs.uke-lactancia.org While it is considered unlikely to cause side effects in a nursing infant, alternative treatments with more established safety data during lactation may be preferred. www.nhs.uk

Pediatrics: Following a review by the French Health Agency which indicated a risk of worsening respiratory symptoms, mucolytics including this compound are contraindicated in children under two years of age. npra.gov.myhsa.gov.sg

Table 2: Recommendations for this compound Use in Specific Populations

Patient Population Recommendation and Rationale Citation(s)
Active Gastric Ulcers Contraindicated due to the theoretical risk of disrupting the gastric mucosal barrier. nih.govnih.govnwlmcs.org
Pregnancy Generally not recommended, especially in the first trimester, due to limited data, though one large cohort study showed no increased risk of birth defects. www.nhs.uknih.govresearchgate.net
Breastfeeding Use with caution as excretion in breast milk is unknown; unlikely to cause harm but other options may be preferred. www.nhs.uke-lactancia.org
Children < 2 Years Contraindicated due to risk of aggravating respiratory symptoms. npra.gov.myhsa.gov.sg

Long-Term Safety and Tolerability Studies

Several studies have investigated the long-term safety and tolerability of this compound, particularly in the context of chronic respiratory diseases like COPD.

The PEACE study, a one-year, randomized, double-blind, placebo-controlled trial, is a key piece of evidence. It demonstrated that this compound has good tolerability for long-term treatment, with the incidence and nature of adverse events being comparable to placebo. nih.gov A systematic review and meta-analysis also supported the long-term use of this compound, noting it was well-tolerated over treatment periods ranging from 6 to 12 months. nih.gov

In a study focusing on bronchiectasis, three months of this compound treatment was found to be well-tolerated. nih.govresearchgate.net Another review of 72 articles concluded that this compound represents a well-tolerated treatment with a favorable safety profile for COPD patients. droracle.ai While no significant toxicity has been reported from prolonged use in humans, some research notes that long-term studies specifically designed to assess disease progression or mortality are lacking. nih.gov

Methodological Approaches in Carbocysteine Research

In Vitro Studies

In vitro studies provide a foundational understanding of carbocysteine's effects at a cellular and molecular level. These experiments, conducted in a controlled laboratory setting, utilize various cell line models and assays to investigate the compound's interactions with biological systems.

The use of specific cell lines is crucial for modeling the human respiratory tract and studying the effects of This compound (B602091) on airway diseases. Human bronchial epithelial cells, such as the 16-HBE cell line, and human alveolar basal epithelial cells, like the A549 cell line, are among the most commonly used models. mdpi.comencyclopedia.pub

Human Bronchial Epithelial Cells (e.g., 16-HBE): These cells are used to simulate the conditions of the upper airways. Studies have shown that in 16-HBE cells stimulated with cigarette smoke extract (CSE), this compound can counteract pro-inflammatory effects by reducing the expression of Toll-like receptor 4 (TLR4) and the binding of lipopolysaccharide (LPS). mdpi.comencyclopedia.pub It has also been observed to decrease the release of interleukin-8 (IL-8) and neutrophil chemotactic activity. mdpi.comencyclopedia.pub

A549 cells: This cell line is often used to represent the distal airways. mdpi.com In A549 cells exposed to oxidative stress from hydrogen peroxide (H2O2), this compound has been shown to increase cell viability and decrease the levels of inflammatory markers like IL-6 and IL-8. mdpi.comnih.gov Furthermore, it can attenuate the activation of key signaling pathways involved in inflammation, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.govnih.gov

Table 1: Effects of this compound on Different Cell Line Models

Cell LineStimulantKey FindingsReferences
Human Bronchial Epithelial Cells (16-HBE)Cigarette Smoke Extract (CSE)Reduced TLR4 expression, LPS binding, IL-8 release, and neutrophil chemotaxis. mdpi.comencyclopedia.pub
Human Alveolar Epithelial Cells (A549)Hydrogen Peroxide (H2O2)Increased cell viability; decreased LDH, IL-6, and IL-8 levels; attenuated ERK1/2 and NF-κB activation. mdpi.comnih.gov
Human Alveolar Epithelial Cells (A549)Tumor Necrosis Factor-α (TNF-α)Suppressed inflammation by diminishing the release and mRNA expression of IL-6, IL-8, TNF-α, MCP-1, and MIP-1β. nih.goveuropeanreview.org

A variety of assays are employed to quantify the effects of this compound on key pathological processes.

Inflammation: Enzyme-linked immunosorbent assays (ELISAs) and quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure the levels of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and TNF-α. nih.govnih.gov These assays have demonstrated that this compound can significantly reduce the production of these inflammatory mediators in airway epithelial cells. mdpi.comnih.govnih.gov The inhibition of the NF-κB and ERK1/2 MAPK signaling pathways appears to be a key mechanism for these anti-inflammatory effects. europeanreview.orgdrugbank.com

Oxidative Stress: The antioxidant properties of this compound are evaluated by measuring its ability to scavenge free radicals and its impact on cellular antioxidant defenses. researchgate.netnih.gov Studies have shown that this compound can act as a scavenger of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and hydroxyl radicals (•OH). mdpi.com It also promotes the activity of cytoprotective molecules like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov

Apoptosis: The effect of this compound on programmed cell death, or apoptosis, is often studied in the context of cellular damage. For instance, in tracheal epithelial cells exposed to H2O2, this compound has been shown to reduce apoptosis by inhibiting the activation of caspase-3 and caspase-9. mdpi.com It achieves this by activating the protein kinase B (Akt) phosphorylation pathway, which promotes cell survival. drugbank.com

The anti-viral activity of this compound has been investigated using in vitro models of infection with common respiratory viruses.

Rhinovirus: In human tracheal epithelial cells infected with rhinovirus, the major cause of the common cold, this compound has been shown to reduce viral titers and the amount of viral RNA within the cells. ersnet.org It achieves this by reducing the expression of intercellular adhesion molecule-1 (ICAM-1), the receptor used by the major group of rhinoviruses to enter cells. drugbank.comersnet.org It also inhibits the acidification of endosomes, a process necessary for the viral RNA to enter the cytoplasm. ersnet.org

Respiratory Syncytial Virus (RSV): this compound has been found to reduce the release of inflammatory cytokines like IL-1β, IL-6, and IL-8 in tracheal epithelial cells infected with RSV. nih.govmdpi.com This suggests that this compound can modulate the inflammatory response to RSV infection. mdpi.com

Influenza A Virus: Studies using human tracheal epithelial cells have demonstrated that this compound can inhibit influenza A virus infection. mdpi.comnih.gov It appears to work by reducing the expression of the virus's receptor, sialic acid with an α2,6-linkage (SAα2,6Gal), on the cell surface. nih.govatsjournals.orgresearchgate.net Additionally, it reduces the number of acidic endosomes, which are crucial for the entry of viral RNA into the cytoplasm. nih.govresearchgate.net

Table 2: Anti-viral Effects of this compound in In Vitro Models

VirusCell ModelKey FindingsReferences
Rhinovirus (RV14)Human Tracheal Epithelial CellsReduced viral titers, viral RNA, and ICAM-1 expression. Inhibited endosomal acidification. ersnet.org
Respiratory Syncytial Virus (RSV)Human Tracheal Epithelial CellsReduced release of IL-1β, IL-6, and IL-8. nih.govmdpi.com
Influenza A Virus (H3N2)Human Tracheal Epithelial CellsReduced viral titers, viral RNA, and expression of SAα2,6Gal receptor. Reduced number of acidic endosomes. mdpi.comnih.govresearchgate.net

The ability of this compound to interfere with the initial step of bacterial infection—adherence to host cells—has been examined in vitro. These studies have shown that this compound can reduce the attachment of several pathogenic bacteria to pharyngeal epithelial cells, including Moraxella catarrhalis and Streptococcus pneumoniae. nih.gov It is proposed that this compound may achieve this by disrupting bacterial receptor sites on the epithelial surface. Furthermore, this compound can reduce the expression of platelet-activating factor receptor (PAFR), which is used by S. pneumoniae for firm adherence. nih.gov However, some studies have reported no significant effect of this compound on the adherence of certain bacterial isolates to cultured mammalian cells. researchgate.net

Viral Infection Models (e.g., Rhinovirus, RSV, Influenza A Virus)

In Vivo Studies

In vivo studies using animal models are essential for understanding the effects of this compound in a whole biological system, providing insights that complement the findings from in vitro experiments.

Various animal models have been developed to mimic human respiratory diseases and to evaluate the therapeutic effects of this compound.

Asthmatic Mice: In mouse models of asthma induced by ovalbumin (OVA), this compound has been shown to alleviate airway remodeling. nih.govnih.gov It achieves this by inhibiting the expression of transforming growth factor-beta 1 (TGF-β1) in lung tissues, which leads to a reduction in collagen fiber deposition in the airways. nih.govnih.gov

SO2-exposed Rats: In rats exposed to sulfur dioxide (SO2) to induce airway inflammation, this compound has been demonstrated to counteract the increase in inflammatory cell infiltration and mucus cell numbers. mdpi.com It also helps to rebalance (B12800153) the altered sugar composition of mucus by regulating the levels of fucose and sialic acid. mdpi.com

Cigarette Smoke-exposed Rats: Rat models of chronic obstructive pulmonary disease (COPD) are often created through chronic exposure to cigarette smoke. researchgate.net In these models, this compound has been shown to reduce airway inflammation, mucus hypersecretion, and improve mucociliary clearance. researchgate.netnih.gov This leads to a decreased airway load of bacteria such as Haemophilus influenzae. researchgate.netnih.gov Furthermore, this compound has been found to reduce lung emphysema by preserving antioxidant mechanisms and diminishing cell apoptosis and the activity of matrix metalloproteinases (MMP-2 and MMP-9). mdpi.comresearchgate.net

Table 3: Effects of this compound in In Vivo Animal Models

Animal ModelDisease ModeledKey FindingsReferences
Asthmatic MiceAsthmaAlleviated airway remodeling by inhibiting TGF-β1 expression and reducing collagen deposition. nih.govnih.gov
SO2-exposed RatsAirway InflammationCounteracted inflammatory cell infiltration and mucus cell proliferation; regulated mucus composition. mdpi.com
Cigarette Smoke-exposed RatsCOPDReduced airway inflammation, mucus hypersecretion, and bacterial load; improved mucociliary clearance; reduced emphysema. mdpi.comresearchgate.netnih.govresearchgate.net

Assessment of Airway Hyper-reactivity and Inflammation

Clinical Research Methodologies

Randomized controlled trials (RCTs) are the cornerstone of clinical research on this compound, providing high-quality evidence for its efficacy. These studies are typically designed as double-blind, placebo-controlled trials to minimize bias. mdpi.com

A prominent example is the PEACE (Pathophysiological Effect of this compound in Chronic Obstructive Pulmonary Disease) study, a large-scale, multicenter RCT conducted in China. mdpi.comcentreformedicinesoptimisation.co.uk This trial enrolled over 700 patients with COPD who were randomized to receive either this compound or a placebo for one year. mdpi.com The primary outcome was the frequency of exacerbations. centreformedicinesoptimisation.co.uk Other endpoints included changes in lung function (FEV1) and health-related quality of life, often measured using validated questionnaires like the St. George's Respiratory Questionnaire (SGRQ). dovepress.comtandfonline.com

Other RCTs have investigated the effects of this compound in different patient populations and for various indications. For instance, trials have been conducted in patients with chronic bronchitis and bronchiectasis. nih.govscholarsresearchlibrary.com The duration of these trials is often several months to a year to adequately assess the impact on exacerbation frequency. dovepress.commdpi.com While some studies have shown a significant reduction in the rate of exacerbations with long-term this compound use, others have reported no significant differences in lung function parameters compared to placebo. centreformedicinesoptimisation.co.uknih.gov

Systematic reviews and meta-analyses play a crucial role in synthesizing the evidence from multiple RCTs to provide a more robust estimate of this compound's treatment effects. These reviews adhere to a predefined protocol for identifying, appraising, and synthesizing all relevant studies on a specific clinical question.

Several systematic reviews and meta-analyses have been published on the use of this compound and other mucoactive agents in chronic respiratory diseases. mdpi.comtandfonline.comresearchgate.net For example, a meta-analysis of four RCTs involving over 1,300 patients with COPD found that long-term treatment with this compound was associated with a significant reduction in the rate of exacerbations and an improvement in quality of life. dovepress.comtandfonline.comresearchgate.net These reviews often use statistical methods to pool data from individual studies, and the results are typically presented as a weighted mean difference or a risk ratio with 95% confidence intervals. dovepress.comtandfonline.com

Heterogeneity among studies, which can arise from differences in study populations, interventions, and outcome measures, is a key consideration in meta-analyses and is assessed using statistical tests like the I² statistic. dovepress.comtandfonline.com Subgroup analyses may be performed to explore the sources of heterogeneity and to determine if the treatment effect varies across different patient populations (e.g., by disease severity or smoking status). dovepress.com

Observational studies, including prospective and retrospective cohort studies, provide valuable insights into the effectiveness of this compound in a real-world clinical setting, complementing the findings from RCTs. mdpi.comresearchgate.netseejim.eu These studies enroll a broader patient population that may not meet the strict inclusion criteria of RCTs. nih.gov

For example, a prospective, observational study in Italy evaluated the long-term impact of this compound lysine (B10760008) salt on exacerbation rates in patients with COPD. mdpi.com Another observational study assessed the effects of long-term this compound use on the frequency and duration of exacerbations in patients with bronchiectasis. scholarsresearchlibrary.com These "real-life" studies are useful for understanding treatment patterns and outcomes in everyday clinical practice. scholarsresearchlibrary.comseejim.eu However, due to their non-randomized design, they are more susceptible to confounding factors and bias. nih.gov

Future Research Directions and Unanswered Questions

Identification of "Target" Patient Populations for Mucolytic Therapy

A significant challenge in the clinical application of carbocysteine (B602091) is the precise identification of patient populations who would benefit most from the therapy. nih.govmdpi.com The heterogeneity of patients in previous studies, coupled with variations in dosing and concurrent treatments, has made it difficult to define a clear "target" demographic. nih.govmdpi.com Future research should focus on designing studies that account for these limitations to better delineate the ideal candidates for mucolytic therapy. mdpi.com This includes patients with chronic obstructive pulmonary disease (COPD) and bronchiectasis who experience frequent exacerbations and significant mucus production. nih.govresearchgate.net

Phenotype-Specific Responses in COPD and Other Diseases

The concept of "treatable traits" and phenotype-specific responses is gaining traction in the management of chronic respiratory diseases. researchgate.netersnet.org For this compound, this means moving beyond a one-size-fits-all approach and identifying specific clinical or biological characteristics that predict a favorable response. In COPD, for instance, patients with a "frequent exacerbator" phenotype or those with chronic bronchitis may derive particular benefit. ersnet.orgersnet.org The asthma-COPD overlap (ACOS) represents another distinct phenotype where the anti-inflammatory properties of this compound could be advantageous. researchgate.net Future clinical trials should be designed to evaluate the efficacy of this compound in these well-defined patient subgroups to allow for a more personalized treatment approach. ersnet.org

Optimal Dosing Regimens and Treatment Durations

Determining the most effective dosing and duration of this compound therapy is crucial for maximizing its therapeutic benefits. Current guidelines and study protocols show variability. For instance, some studies in COPD have investigated long-term use, suggesting that prolonged administration may be necessary to achieve significant anti-inflammatory and antioxidant effects. nih.govmdpi.com One large-scale study in COPD patients used a daily dose of 1500 mg for a year and found a reduction in exacerbations. nih.gov Another study protocol for bronchiectasis recommended a treatment duration of six months. nih.gov However, for acute conditions, treatment duration is often much shorter, typically not exceeding 10 days unless directed by a physician. vinmec.com Further research is needed to establish evidence-based recommendations for optimal dosing and duration across different respiratory conditions and patient populations. nih.gov

Biomarker Identification for Oxidative Stress and Inflammation

This compound's antioxidant and anti-inflammatory properties are increasingly recognized as central to its therapeutic effects. researchgate.nettandfonline.com Identifying reliable biomarkers to monitor these effects could revolutionize its clinical use. Oxidative stress biomarkers, which are known to be elevated in the breath condensate, sputum, and blood of COPD patients, present a promising avenue. nih.gov Potential biomarkers of oxidative stress include 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), 8-isoprostane, and glutathione (B108866). mdpi.com For inflammation, key targets include pro-inflammatory cytokines like interleukin (IL)-6 and IL-8, as well as transcription factors such as NF-κB. nih.govarchbronconeumol.org

A pilot study in patients with mild acute exacerbated COPD demonstrated that this compound treatment could reduce circulating levels of miR-21 and IL-8, and increase soluble receptor for advanced glycation end products (sRAGE). nih.gov Future studies should aim to validate these and other biomarkers, such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD), to track the response to this compound therapy and potentially predict treatment efficacy. plos.org This would enable a more targeted and measurable approach to its use in clinical practice.

Influence of Genetic Factors and Ethnicity on Metabolism and Response

The metabolism of this compound can vary between individuals, and this variability may be influenced by genetic factors and ethnicity. researchgate.netresearchgate.net While early research suggested that sulfoxidation was a major metabolic pathway, later studies have indicated that it does not undergo significant S-oxidation. nih.gov Instead, other metabolic routes appear to be more prominent, and these may be subject to polymorphic influences and circadian rhythms. researchgate.net

Inter-ethnic differences in drug metabolism are well-documented for various medications due to genetic variations in metabolic enzymes like the cytochrome P450 (CYP) family. nih.govmdpi.com Although specific studies on this compound are limited, the potential for ethnic and genetic factors to influence its metabolism and, consequently, its therapeutic effect, is a critical area for future investigation. researchgate.netresearchgate.net Understanding these influences could lead to more personalized dosing strategies and improved treatment outcomes.

Combination Therapies and Synergistic Effects

Investigating the synergistic potential of this compound in combination with other therapeutic agents is a promising area of research. mdpi.com Its ability to enhance the penetration of antibiotics into bronchial secretions has been noted, suggesting a role in improving the efficacy of antibacterial treatments. mdpi.comscirp.org

Studies have also explored its combination with other anti-inflammatory and antioxidant drugs. tandfonline.com For example, research in an animal model of allergen-induced airway hyperresponsiveness showed that the combination of this compound and montelukast (B128269) had additive effects in reducing both airway hyperresponsiveness and inflammation. nih.govnih.gov The two drugs likely work through independent mechanisms, with this compound increasing Th1-type cytokines (IFN-γ and IL-12) and montelukast decreasing Th2-type cytokines (IL-4, IL-5, and IL-13). nih.govnih.gov Another area of interest is the combination of this compound with urea (B33335) in topical formulations for conditions like congenital ichthyosis, where it may have a synergistic keratolytic effect. elsevier.es Further research into these and other combination therapies is warranted to explore potential synergistic benefits.

Mechanisms of Action Elucidation beyond Mucolysis

While this compound is well-established as a mucolytic, its therapeutic efficacy is increasingly attributed to a broader range of pharmacological activities. mdpi.comscirp.orgpatsnap.com Extensive research has highlighted its significant antioxidant and anti-inflammatory properties. researchgate.nettandfonline.com

Key areas for further elucidation of its mechanisms include:

Anti-inflammatory Effects : this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1, IL-6, and IL-8 and inhibit the pro-inflammatory transcription factor NF-κB. mdpi.commdpi.com It can also modulate airway inflammation by decreasing virus-induced cytokine production. europeanreview.org

Antioxidant Activity : The compound acts as a potent free radical scavenger, helps to restore intracellular glutathione (GSH) levels, and can increase the expression of antioxidant enzymes. mdpi.comscirp.org

Cytoprotective Effects : Research indicates that this compound can reduce cell apoptosis in tracheal epithelial cells. mdpi.com

Modulation of Cellular Processes : It has been found to influence the expression of intercellular adhesion molecule-1 (ICAM-1), which can reduce rhinovirus entry and bacterial adherence. researchgate.netscirp.org

Future research should continue to explore these non-mucolytic mechanisms to fully understand the therapeutic profile of this compound and to identify new potential clinical applications for chronic inflammatory conditions beyond the respiratory tract, such as cardiovascular and neurodegenerative disorders. researchgate.net

Table of Mentioned Compounds

Compound Name
8-isoprostane
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)
This compound
Dexamethasone (B1670325)
Glutathione (GSH)
IFN-γ
Interleukin (IL)-1
Interleukin (IL)-4
Interleukin (IL)-5
Interleukin (IL)-6
Interleukin (IL)-8
Interleukin (IL)-12
Interleukin (IL)-13)
Malondialdehyde (MDA)
Montelukast
Superoxide dismutase (SOD)

Role in Emerging Respiratory Pathologies (e.g., Post-COVID Conditions)

The COVID-19 pandemic has left in its wake a significant number of individuals suffering from post-acute sequelae, often referred to as "long COVID." These conditions can involve persistent respiratory symptoms. Researchers are now exploring the potential of this compound as a supportive therapy for these patients.

The rationale for its use in post-COVID conditions stems from its known mechanisms of action. This compound has demonstrated antiviral effects against a range of respiratory viruses, including human rhinovirus, respiratory syncytial virus (RSV), and influenza virus. scirp.orgresearchgate.netnih.govnih.gov It is believed to interfere with the initial stages of viral infection by affecting ciliary motility in the upper airways, which is the primary site of infection for viruses like SARS-CoV-2. scirp.orgresearchgate.netnih.govnih.gov By enhancing mucus clearance, it may help to contain the spread of the virus to the lower respiratory tract. scirp.orgresearchgate.netnih.govnih.gov

Furthermore, this compound's antioxidant and anti-inflammatory properties could be beneficial in mitigating the prolonged inflammatory response and oxidative stress observed in some post-COVID patients. scirp.orgresearchgate.netnih.govnih.govmdpi.com It has been suggested that thiol-based agents like this compound might interfere with SARS-CoV-2's entry into airway epithelial cells by blocking the angiotensin-converting enzyme 2 (ACE2) receptor. mdpi.com While direct clinical data on this compound in COVID-19 patients is still limited, its established safety profile and relevant mechanisms of action make it a compelling candidate for further investigation in managing the respiratory complications of long COVID. mdpi.combmj.com

Development of Novel Formulations and Delivery Methods

To enhance the therapeutic efficacy and patient compliance of this compound, research is underway to develop new formulations and drug delivery systems. These innovations aim to improve the drug's bioavailability, provide controlled release, and target specific tissues within the respiratory tract.

One area of exploration is the development of novel oral formulations. For instance, patent applications have been filed for oral solutions of this compound designed to have low impurity content and good stability, with some formulations tailored for pediatric and geriatric populations by using sweeteners like sucrose (B13894) or steviosin for improved taste. google.com Another study focused on a dispersible tablet formulation, which was found to be bioequivalent to the standard tablet form, offering an alternative for patients who have difficulty swallowing pills. jarcet.comresearchgate.net

Nanotechnology also presents promising avenues for this compound delivery. Solid lipid nanoparticles (SLNs) are being investigated as a carrier system for the dual encapsulation of both hydrophobic and hydrophilic drugs, such as combining this compound with tiotropium (B1237716) bromide for the treatment of Chronic Obstructive Pulmonary Disease (COPD). digitellinc.com These nanoparticles offer the potential for sustained drug release and targeted delivery to the lungs. digitellinc.comtandfonline.com Other research has explored the creation of a water-soluble polymer-drug conjugate, poly(l-γ-glutamyl-l-carbocisteine)-paclitaxel, which self-assembles into nanoparticles and is designed for pH-sensitive drug release, primarily for cancer therapy but demonstrating the versatility of this compound in advanced drug delivery systems. nih.gov Additionally, floating microparticulate systems are being developed to provide prolonged drug release in the stomach, potentially reducing dosing frequency. researchgate.net

For topical applications, a cream combining this compound and urea has been developed for the treatment of congenital ichthyosis, offering a therapeutic alternative with improved organoleptic properties compared to existing treatments. elsevier.es The development of nasal drug delivery systems is another area of interest, as mucolytic agents like this compound can alter the rheological properties of mucus, which is a key consideration for intranasal drug absorption. inflibnet.ac.in

Table of Novel this compound Formulations and Delivery Systems

Formulation/Delivery System Key Features Potential Application
Oral Solution Improved stability and taste. google.com Pediatric and geriatric patients. google.com
Dispersible Tablet Bioequivalent to standard tablets, easier to administer. jarcet.comresearchgate.net Patients with dysphagia.
Solid Lipid Nanoparticles (SLNs) Dual drug encapsulation, sustained release, targeted lung delivery. digitellinc.com COPD treatment. digitellinc.com
Polymer-Drug Nanoconjugate Water-soluble, pH-sensitive drug release. nih.gov Cancer therapy. nih.gov
Floating Microbeads Prolonged gastric residence time, reduced dosing frequency. researchgate.net Oral drug delivery. researchgate.net
Topical Cream (with Urea) Improved smell and patient acceptance. elsevier.es Congenital ichthyosis. elsevier.es
Nasal Delivery Systems Potential to modify mucus properties for enhanced absorption. inflibnet.ac.in Local and systemic drug delivery. inflibnet.ac.in

Long-Term Outcomes and Disease Progression Modification

A critical area of ongoing research is to determine whether long-term administration of this compound can modify the natural course of chronic respiratory diseases, particularly COPD. The primary focus has been on its ability to reduce the frequency of exacerbations, which are known to accelerate the decline in lung function and worsen quality of life. europeanreview.orgeuropeanreview.org

Several clinical studies have investigated the long-term effects of this compound in COPD patients. The PEACE study, a large-scale trial in China, demonstrated that long-term use of this compound significantly reduced the rate of exacerbations and improved health-related quality of life in patients with severe COPD. mdpi.comeuropeanreview.orgnih.govarchbronconeumol.org A meta-analysis of four studies involving over 1,300 patients confirmed that long-term this compound treatment was associated with a lower rate of total exacerbations and an improved quality of life. tandfonline.comnih.gov

Another prospective study found that this compound lysine (B10760008) salt, administered once daily for a year, significantly reduced the average number of exacerbations in COPD patients, irrespective of concurrent inhaled corticosteroid use. europeanreview.orgeuropeanreview.org This effect was particularly notable in patients who had experienced two or more exacerbations in the previous year. europeanreview.orgeuropeanreview.org

However, the impact of this compound on lung function decline, as measured by Forced Expiratory Volume in one second (FEV1), remains less clear. Some studies have not found a significant difference in FEV1 between this compound and placebo groups. nih.govarchbronconeumol.org Furthermore, a recent trial in patients with mild-to-moderate COPD did not show a statistically significant difference in the annualized exacerbation rate compared to placebo, suggesting that the benefits of this compound may be more pronounced in patients with more severe disease. archbronconeumol.org

Despite the mixed findings regarding its direct impact on lung function, the consistent evidence of its ability to reduce exacerbations in certain COPD populations suggests a potential for modifying disease progression. europeanreview.orgeuropeanreview.orgnih.govtandfonline.comnih.govdroracle.airesearchgate.net Future research will need to continue to explore the long-term outcomes of this compound therapy, including its effects on hospitalization rates, mortality, and the underlying inflammatory and oxidative stress pathways that drive disease progression. nih.govtandfonline.comnih.govpatsnap.com

Table of Key Long-Term Studies on this compound in COPD

Study/Analysis Patient Population Key Findings
PEACE Study Severe to very severe COPD. archbronconeumol.org Significant reduction in exacerbation frequency and improvement in quality of life. mdpi.comeuropeanreview.orgnih.govarchbronconeumol.org
Meta-analysis (2017/2022) COPD. tandfonline.comnih.gov Decreased rate of total exacerbations and improved quality of life. tandfonline.comnih.gov No significant difference in FEV1 or hospitalization rates. tandfonline.comnih.gov
Prospective Real-Life Study (Paone et al.) COPD. europeanreview.orgeuropeanreview.org Significant reduction in the average number of exacerbations over one year, independent of inhaled steroid use. europeanreview.orgeuropeanreview.org
Phase 4 Trial (2025) Mild-to-moderate COPD. archbronconeumol.org No statistically significant difference in annualized exacerbation rate or FEV1 change compared to placebo. archbronconeumol.org

Q & A

Q. What are the primary biochemical mechanisms underlying carbocysteine’s mucolytic and antioxidant effects?

this compound reduces mucus viscosity by breaking disulfide bonds in mucoproteins via its free thiol group, while its antioxidant activity involves scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidants like superoxide dismutase (SOD) . Methodologically, studies employ in vitro assays (e.g., ROS scavenging tests) and in vivo models (e.g., COPD or OSAS trials) to validate these mechanisms .

Q. How can researchers quantify this compound and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in plasma or urine, achieving sensitivity thresholds of 0.1 µg/mL. Derivatization techniques (e.g., using o-phthalaldehyde) enhance detection accuracy for low-concentration metabolites . For structural analysis, FTIR and NMR spectroscopy are employed to identify sulfoxidation byproducts .

Q. What experimental models are optimal for evaluating this compound’s efficacy in chronic respiratory diseases?

Randomized controlled trials (RCTs) in COPD/OSAS patients (n ≥ 40) with endpoints like AHI (apnea-hypopnea index) and oxidative stress biomarkers (e.g., MDA, SOD) are standard . Preclinical studies often use lipopolysaccharide (LPS)-induced airway inflammation models in rodents to simulate mucus hypersecretion .

Q. How do researchers address variability in clinical trial outcomes for this compound?

Heterogeneity in COPD trials is mitigated by stratifying patients by disease severity (e.g., GOLD criteria) and controlling for confounders like inhaled corticosteroid use. Meta-analyses (e.g., Cochrane reviews) are recommended to reconcile contradictory findings .

Q. What are the ethical considerations when designing this compound trials in vulnerable populations (e.g., pediatric patients)?

Protocols must include informed consent (for guardians), minimize invasive procedures (e.g., blood sampling), and prioritize palatability testing (e.g., electronic tongue analysis for taste optimization) to enhance adherence . Ethical approval from institutional review boards (IRBs) is mandatory .

Advanced Research Questions

Q. How can contradictions between in vitro antioxidant activity and in vivo clinical outcomes be resolved?

Discrepancies arise due to bioavailability differences (e.g., this compound’s short plasma half-life). Researchers should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose regimens with tissue-specific antioxidant effects. For example, endothelial function tests (e.g., FMD via ultrasonography) can link oxidative stress reduction to vascular outcomes .

Q. What advanced spectroscopic techniques validate this compound-metal complex formation, and how do these complexes alter bioactivity?

FTIR and X-ray diffraction confirm coordination bonds between this compound’s carboxyl/thiol groups and metal ions (e.g., Sr²⁺, Pb²⁺). Conductivity measurements distinguish ionic vs. covalent bonding. Bioactivity assays (e.g., antimicrobial testing) reveal enhanced or novel therapeutic properties in metal complexes .

Q. How should researchers design studies to assess this compound’s long-term impact on COPD exacerbation rates?

Longitudinal RCTs (≥12 months) with primary endpoints like annual exacerbation frequency and secondary endpoints (e.g., FEV₁ decline) are critical. Blinding, placebo controls, and standardized definitions of exacerbations (e.g., Anthonisen criteria) reduce bias. Power calculations (α=0.05, β=0.2) ensure adequate sample sizes .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?

Mixed-effects models account for inter-individual variability (e.g., age, smoking status). Principal component analysis (PCA) reduces multidimensional data (e.g., oxidative stress biomarkers) into interpretable clusters. Sensitivity analyses validate robustness against missing data .

Q. How can researchers improve reproducibility in this compound formulation studies?

Detailed characterization of raw materials (e.g., L-cysteine purity) and synthesis conditions (e.g., pH, solvent ratios) must be documented. Analytical methods (e.g., HPLC for impurity profiling) should follow ICH Q2(R1) guidelines. Open-access repositories for spectral data (e.g., FTIR peaks) enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.